Influenza HA (110-119)

説明

BenchChem offers high-quality Influenza HA (110-119) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Influenza HA (110-119) including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

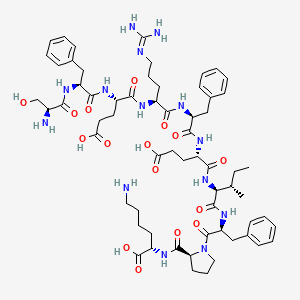

C63H90N14O16 |

|---|---|

分子量 |

1299.5 g/mol |

IUPAC名 |

(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid |

InChI |

InChI=1S/C63H90N14O16/c1-3-37(2)52(60(90)75-48(35-40-21-11-6-12-22-40)61(91)77-32-16-25-49(77)59(89)72-45(62(92)93)23-13-14-30-64)76-56(86)44(27-29-51(81)82)71-58(88)47(34-39-19-9-5-10-20-39)74-54(84)42(24-15-31-68-63(66)67)69-55(85)43(26-28-50(79)80)70-57(87)46(73-53(83)41(65)36-78)33-38-17-7-4-8-18-38/h4-12,17-22,37,41-49,52,78H,3,13-16,23-36,64-65H2,1-2H3,(H,69,85)(H,70,87)(H,71,88)(H,72,89)(H,73,83)(H,74,84)(H,75,90)(H,76,86)(H,79,80)(H,81,82)(H,92,93)(H4,66,67,68)/t37-,41-,42-,43-,44-,45-,46-,47-,48-,49-,52-/m0/s1 |

InChIキー |

FHSXFRYTKCQUEF-RRPLTWKWSA-N |

異性体SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CO)N |

正規SMILES |

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CO)N |

製品の起源 |

United States |

Foundational & Exploratory

The Influenza HA (110-119) Peptide: A Cornerstone for T-Cell Immunity Research

An In-depth Guide for Researchers and Drug Development Professionals

The quest for a universal influenza vaccine and advanced immunotherapies hinges on understanding the intricacies of T-cell immunity against conserved viral components. Among the most studied model antigens is the influenza hemagglutinin (HA) peptide spanning amino acids 110-119. This technical guide provides a comprehensive overview of its role, the quantitative data associated with its immunogenicity, and detailed protocols for its use in key immunological assays.

The HA (110-119) Peptide: A Model CD4+ T-Cell Epitope

The influenza HA (110-119) peptide, with the sequence SFERFEIFPK, is a fragment derived from the hemagglutinin protein of the Influenza A/PR/8/34 virus.[1] It is a well-characterized, immunodominant epitope recognized by CD4+ T helper cells in the context of the MHC class II molecule I-E^d in murine models.[1][2][3] Its conserved nature and potent ability to stimulate T-cell proliferation have established it as an invaluable tool for studying T-cell activation, memory T-cell formation, immune tolerance, and the efficacy of vaccine candidates.[4][5][6]

Mechanism of Action: T-Cell Receptor Signaling

The activation of a CD4+ T-cell by the HA (110-119) peptide is a multi-step process initiated by antigen-presenting cells (APCs) like dendritic cells or macrophages.

-

Antigen Processing and Presentation : The APC internalizes the influenza virus or HA protein and proteolytically degrades it into smaller peptides. The HA (110-119) fragment is then loaded onto an MHC Class II molecule.

-

TCR Recognition : The peptide-MHC II (pMHC) complex is presented on the APC surface, where it is recognized by a specific T-cell receptor (TCR) on a CD4+ T helper cell.[7][8]

-

Signal Transduction : This binding, stabilized by the CD4 co-receptor, initiates a downstream signaling cascade involving the phosphorylation of key proteins like Lck and ZAP-70.[9] This cascade ultimately leads to the activation of transcription factors, such as the Nuclear Factor of Activated T-cells (NFAT), which translocate to the nucleus to orchestrate T-cell activation, cytokine production (e.g., IL-2), and proliferation.[10]

Quantitative Data on HA (110-119) Immunogenicity

Direct comparative data for the binding affinity (e.g., IC50) of the HA (110-119) peptide is not consistently reported across studies. However, its efficacy can be inferred from the concentrations used to elicit specific T-cell responses in various experimental settings. The following table summarizes quantitative parameters from published research.

| Study Focus | Cell Type | Peptide Concentration | Assay | Outcome / Observation | Reference |

| T-Cell Stimulation | Naive CD4+ TCR-HA cells | 2 µg/mL | Proliferation Assay | Induced robust T-cell proliferation and cytokine response. | [11] |

| T-Cell Activation | A5 T-cell hybridoma | 1-150 nM (in fusion protein) | GFP Reporter Assay | T-HA-IL-2 fusion protein activated T-cells at 1000-fold lower concentration than peptide alone. | [1] |

| In Vivo Immunization | B10.D2 RIP-Tag2-HA mice | 50 µg (with adjuvant) | Intracellular Cytokine Staining | Used as part of a peptide vaccine to stimulate CD4+ T-cells for an anti-tumor response. | [12] |

| In Vitro Stimulation | Splenic lymphocytes | 5 µg/mL | Intracellular Cytokine Staining | Elicited IFN-γ and IL-2 production in CD4+ T-cells. | [12] |

| T-Cell Infiltration | Clone 4 CD8+ T-cells | Not specified | Flow Cytometry | HA (110-119) is the cognate peptide for SFE TCR transgenic CD4+ T-cells used in the model. | [2] |

Key Experimental Protocols

The HA (110-119) peptide is central to several key assays used to measure cellular immunity. Below are detailed methodologies for these experiments.

ELISpot Assay for Cytokine Release

The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method to quantify the frequency of cytokine-secreting cells at the single-cell level.[13]

Objective: To determine the number of HA (110-119)-specific, IFN-γ-producing T-cells.

Methodology:

-

Plate Coating: Coat a 96-well PVDF plate with an anti-IFN-γ capture antibody overnight at 4°C.

-

Cell Preparation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) or splenocytes using density gradient centrifugation. Resuspend cells in a serum-free medium at a concentration of 2-3 x 10^6 cells/mL.[14][15]

-

Stimulation: Add 100 µL of the cell suspension (200,000 - 300,000 cells) to the coated wells.[15] Add 100 µL of the HA (110-119) peptide solution to achieve a final concentration of 2-10 µg/mL.[15][16]

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.[15][17]

-

Detection: Wash the plate and add a biotinylated anti-IFN-γ detection antibody. Following another incubation and wash, add an enzyme conjugate (e.g., streptavidin-alkaline phosphatase).

-

Development: Add a substrate solution that precipitates, forming a colored spot at the site of cytokine secretion.

-

Analysis: Wash and dry the plate. Count the spots using an automated ELISpot reader. Results are typically expressed as Spot Forming Units (SFU) per million cells.

T-Cell Proliferation Assay via CFSE Staining

This assay measures T-cell proliferation by tracking the dilution of a fluorescent dye, Carboxyfluorescein succinimidyl ester (CFSE), upon cell division.[19][20]

Objective: To quantify the proliferation of HA (110-119)-specific T-cells.

Methodology:

-

Cell Preparation: Isolate T-cells or use whole PBMCs. Resuspend cells at 1 x 10^6 cells/mL in pre-warmed PBS.

-

CFSE Labeling: Add CFSE stock solution to a final concentration of 1-5 µM. Incubate for 10-15 minutes at 37°C, protected from light.[10]

-

Quenching: Stop the reaction by adding 5 volumes of ice-cold complete cell culture medium (e.g., RPMI with 10% FBS). Incubate on ice for 5 minutes.

-

Washing: Wash the cells twice with complete medium to remove unbound CFSE.

-

Cell Culture: Seed 1 x 10^5 CFSE-labeled cells per well in a 96-well plate.

-

Stimulation: Add the HA (110-119) peptide to the desired final concentration. Include unstimulated (cells only) and positive (e.g., anti-CD3/CD28 antibodies) controls.[10]

-

Incubation: Culture the cells for 72-96 hours at 37°C in a humidified 5% CO2 incubator.[10]

-

Flow Cytometry Analysis: Harvest the cells and stain with antibodies for T-cell markers (e.g., CD4) if desired. Analyze on a flow cytometer. Each cell division results in a halving of CFSE fluorescence intensity, which appears as distinct peaks in the histogram.[19]

Conclusion

The Influenza HA (110-119) peptide remains a critical reagent in cellular immunology. Its well-defined characteristics as an MHC Class II-restricted CD4+ T-cell epitope allow for precise and reproducible studies of T-cell function. For researchers in academia and industry, a thorough understanding of its mechanism and the application of standardized protocols are essential for advancing the development of next-generation vaccines and T-cell-based therapies that can provide broad and lasting protection against influenza.

References

- 1. academic.oup.com [academic.oup.com]

- 2. tandfonline.com [tandfonline.com]

- 3. journals.asm.org [journals.asm.org]

- 4. journals.asm.org [journals.asm.org]

- 5. Memory CD4 T cell-mediated immunity against influenza A virus: more than a little helpful - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. cd-genomics.com [cd-genomics.com]

- 8. researchgate.net [researchgate.net]

- 9. T helper cell - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Brief Communication: Immunologic Effects of an Orally Available BRAFV600E Inhibitor in BRAF Wild-Type Murine Models - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A sensitive ELISPOT assay for detection of CD8+ T lymphocytes specific for HLA class I-binding peptide epitopes derived from influenza proteins in the blood of healthy donors and melanoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. immunospot.eu [immunospot.eu]

- 15. mdpi.com [mdpi.com]

- 16. ELISPOT assay [bio-protocol.org]

- 17. mdpi.com [mdpi.com]

- 18. stemcell.com [stemcell.com]

- 19. Flow Cytometry Techniques for Measuring T Cell Proliferation | KCAS Bio [kcasbio.com]

- 20. synapse.koreamed.org [synapse.koreamed.org]

In-Depth Technical Guide: Function of Influenza HA (110-119) as a T-Cell Epitope

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the influenza hemagglutinin (HA) peptide spanning amino acids 110-119, a critical T-cell epitope. The content herein details its immunological function, presents quantitative data on its activity, outlines key experimental protocols for its study, and visualizes the associated signaling pathways and experimental workflows.

Introduction to Influenza HA (110-119) as a T-Cell Epitope

The influenza virus hemagglutinin (HA) is a surface glycoprotein (B1211001) essential for viral entry into host cells and is a primary target for the adaptive immune system. Within the HA protein, the peptide sequence corresponding to amino acids 110-119 of the H1 subtype (sequence: SFERFEIFPK) has been extensively characterized as an immunodominant CD4+ T-cell epitope in the BALB/c mouse model.[1] This epitope is recognized by T-cells in the context of the Major Histocompatibility Complex (MHC) class II molecule, I-E^d. Its prominence in immunological studies stems from its ability to elicit robust T-helper cell responses, making it a valuable tool for investigating T-cell activation, memory, and tolerance, as well as for the development of novel influenza vaccines.

Quantitative Data on the Immunological Function of HA (110-119)

Table 1: Functional T-Cell Responses to Influenza HA (110-119) Epitope

| Parameter | Experimental System | Result | Reference |

| T-Cell Activation Concentration | In vitro stimulation of a T-cell hybridoma (A5) with bone marrow-derived dendritic cells (BMDCs) as APCs. | Activation detected over a peptide concentration range of 3–50 μM. | [2] |

| Frequency of HA-Specific Memory CD4+ T-Cells | Adoptive transfer of in vitro primed HA-specific CD4+ T-cells into congenic BALB/c hosts. | Stable population comprising 0.5% to 2% of total endogenous CD4+ T-cells. | [1] |

| Cytokine Production (IFN-γ) | Ex vivo stimulation of splenocytes from influenza-infected mice. | Data on specific concentrations in pg/mL or ng/mL are highly variable depending on the experimental setup and are not consistently reported in literature. However, robust IFN-γ production is a hallmark of the Th1 response to this epitope. | [1][3] |

| Cytokine Production (IL-2) | In vitro and ex vivo T-cell stimulation assays. | Similar to IFN-γ, specific concentrations are variable. IL-2 production is critical for T-cell proliferation and is consistently observed in response to HA (110-119) stimulation. | [4][5] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of the HA (110-119) T-cell epitope. Below are protocols for key experiments used in its characterization.

MHC Class II-Peptide Binding Assay (Competitive ELISA)

This assay is designed to quantify the binding affinity of a peptide to a specific MHC class II molecule.

Principle: A known biotinylated peptide that binds to the MHC molecule of interest is used as a probe. Unlabeled test peptides (e.g., HA 110-119) are added in increasing concentrations to compete for binding to the MHC molecule. The amount of biotinylated peptide bound is inversely proportional to the binding affinity of the test peptide.

Materials:

-

Purified, soluble I-E^d MHC class II molecules

-

Biotinylated control peptide (known I-E^d binder)

-

HA (110-119) peptide

-

96-well ELISA plates

-

Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

-

Blocking buffer (e.g., PBS with 1% BSA)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Streptavidin-HRP conjugate

-

TMB substrate

-

Stop solution (e.g., 2N H₂SO₄)

-

Plate reader

Procedure:

-

Coat the wells of a 96-well plate with an antibody specific for the MHC class II molecule overnight at 4°C.

-

Wash the plate three times with wash buffer.

-

Block the plate with blocking buffer for 2 hours at room temperature.

-

Wash the plate three times.

-

Add the purified I-E^d MHC class II molecules to the wells and incubate for 2 hours at room temperature.

-

Wash the plate three times.

-

Prepare serial dilutions of the HA (110-119) peptide and the unlabeled control peptide.

-

Add the peptide dilutions to the wells, followed by a fixed concentration of the biotinylated control peptide.

-

Incubate overnight at room temperature to allow for competitive binding.

-

Wash the plate five times.

-

Add streptavidin-HRP to the wells and incubate for 1 hour at room temperature.

-

Wash the plate five times.

-

Add TMB substrate and incubate in the dark until a color change is observed.

-

Stop the reaction with the stop solution.

-

Read the absorbance at 450 nm.

-

The IC50 value (the concentration of test peptide that inhibits 50% of the binding of the biotinylated peptide) can be calculated using a dose-response curve.

Enzyme-Linked Immunospot (ELISpot) Assay for Cytokine-Secreting T-Cells

Principle: The ELISpot assay quantifies the number of cytokine-secreting cells at a single-cell level. Cells are cultured on a surface coated with a capture antibody specific for the cytokine of interest. Secreted cytokine is captured in the immediate vicinity of the cell, and upon cell removal, the captured cytokine is detected using a biotinylated detection antibody, followed by an enzyme-conjugated streptavidin and a precipitating substrate. Each spot represents a single cytokine-secreting cell.

Materials:

-

ELISpot plate (PVDF membrane)

-

Anti-cytokine (e.g., IFN-γ, IL-2) capture antibody

-

Biotinylated anti-cytokine detection antibody

-

Streptavidin-alkaline phosphatase (ALP) or horseradish peroxidase (HRP) conjugate

-

Substrate (e.g., BCIP/NBT for ALP, AEC for HRP)

-

HA (110-119) peptide

-

Single-cell suspension of splenocytes or peripheral blood mononuclear cells (PBMCs) from immunized or infected mice

-

Complete RPMI-1640 medium

-

Fetal bovine serum (FBS)

-

Penicillin-Streptomycin

-

ELISpot plate reader

Procedure:

-

Pre-wet the ELISpot plate with 35% ethanol (B145695) for 30 seconds, then wash thoroughly with sterile PBS.

-

Coat the plate with the capture antibody overnight at 4°C.

-

Wash the plate and block with complete RPMI-1640 medium containing 10% FBS for at least 30 minutes at 37°C.

-

Prepare a single-cell suspension of splenocytes or PBMCs.

-

Add the cells to the wells at a desired density (e.g., 2x10^5 to 5x10^5 cells/well).

-

Stimulate the cells with the HA (110-119) peptide at an optimal concentration (e.g., 1-10 µg/mL). Include negative (no peptide) and positive (e.g., mitogen) controls.

-

Incubate the plate for 18-48 hours at 37°C in a 5% CO₂ incubator.

-

Wash the plate extensively with PBS containing 0.05% Tween-20 to remove the cells.

-

Add the biotinylated detection antibody and incubate for 2 hours at room temperature.

-

Wash the plate and add the streptavidin-enzyme conjugate. Incubate for 1 hour at room temperature.

-

Wash the plate and add the substrate. Monitor for spot development.

-

Stop the reaction by washing with distilled water.

-

Allow the plate to dry completely.

-

Count the spots using an automated ELISpot reader.

Intracellular Cytokine Staining (ICS) by Flow Cytometry

Principle: ICS allows for the simultaneous measurement of multiple cytokines produced by individual cells, along with the identification of the cell phenotype using surface markers. Cells are stimulated in the presence of a protein transport inhibitor, which causes cytokines to accumulate in the Golgi apparatus. The cells are then fixed, permeabilized, and stained with fluorescently labeled antibodies against surface markers and intracellular cytokines.

Materials:

-

Single-cell suspension of splenocytes or PBMCs

-

HA (110-119) peptide

-

Protein transport inhibitor (e.g., Brefeldin A or Monensin)

-

Fluorescently labeled antibodies for cell surface markers (e.g., anti-CD4)

-

Fluorescently labeled antibodies for intracellular cytokines (e.g., anti-IFN-γ, anti-IL-2)

-

Fixation/Permeabilization buffer kit

-

FACS buffer (e.g., PBS with 2% FBS)

-

Flow cytometer

Procedure:

-

Prepare a single-cell suspension and adjust to the desired concentration.

-

Stimulate the cells with the HA (110-119) peptide in the presence of a protein transport inhibitor for 4-6 hours at 37°C.

-

Wash the cells with FACS buffer.

-

Stain for surface markers by incubating the cells with fluorescently labeled antibodies (e.g., anti-CD4) for 30 minutes on ice.

-

Wash the cells.

-

Fix the cells using a fixation buffer for 20 minutes at room temperature.

-

Wash the cells.

-

Permeabilize the cells with a permeabilization buffer.

-

Stain for intracellular cytokines by incubating the cells with fluorescently labeled antibodies (e.g., anti-IFN-γ, anti-IL-2) in permeabilization buffer for 30 minutes at room temperature.

-

Wash the cells with permeabilization buffer.

-

Resuspend the cells in FACS buffer.

-

Acquire the data on a flow cytometer.

-

Analyze the data using appropriate software to quantify the percentage of CD4+ T-cells producing specific cytokines.

Visualizations: Signaling Pathways and Experimental Workflows

T-Cell Receptor Signaling Pathway upon HA (110-119)-I-E^d Recognition

The engagement of the T-cell receptor (TCR) with the HA (110-119) peptide presented by the I-E^d molecule on an antigen-presenting cell (APC) initiates a complex signaling cascade. This cascade leads to T-cell activation, proliferation, and differentiation.

Caption: TCR signaling cascade upon recognition of HA (110-119).

Experimental Workflow for T-Cell Epitope Characterization

The characterization of a T-cell epitope such as HA (110-119) follows a logical progression from initial identification to detailed functional analysis.

References

- 1. Memory CD4 T Cells Direct Protective Responses to Influenza Virus in the Lungs through Helper-Independent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. journals.asm.org [journals.asm.org]

- 4. Frontiers | Modulation of Immune Responses to Influenza A Virus Vaccines by Natural Killer T Cells [frontiersin.org]

- 5. oatext.com [oatext.com]

Discovery and significance of the HA (110-119) immunodominant region

An In-Depth Technical Guide to the HA (110-119) Immunodominant Region

Introduction

Influenza virus hemagglutinin (HA) is a critical surface glycoprotein (B1211001) that mediates viral entry into host cells and is the primary target for neutralizing antibodies. Beyond its role in humoral immunity, HA contains numerous epitopes that elicit T-cell responses, which are fundamental for viral clearance and long-term immunological memory. Within the HA protein of the archetypal H1N1 A/PR/8/34 strain, the amino acid sequence 110-119 has been identified as a potent, immunodominant CD4+ T-cell epitope. This region is instrumental in driving robust T-helper cell responses, making it a subject of intense immunological research. This technical guide provides a comprehensive overview of the discovery, significance, and experimental characterization of the HA (110-119) region for researchers, scientists, and professionals in drug and vaccine development.

Discovery and Characterization

The HA (110-119) region was identified as a major class II-restricted T-cell epitope in the BALB/c mouse model.[1] It is specifically recognized by CD4+ T-cells in the context of the Major Histocompatibility Complex (MHC) class II molecule I-E^d.[2][3] The precise amino acid sequence for this epitope is Ser-Phe-Glu-Arg-Phe-Glu-Ile-Phe-Pro-Lys (SFERFEIFPK) .[4] Its discovery was pivotal for the development of T-cell receptor (TCR) transgenic mouse models, such as the HA-TCR (clonotype 6.5) transgenic mouse, which expresses a TCR specific for the HA (110-119) peptide presented by I-E^d.[2][3] This model has become an invaluable tool for studying the dynamics of CD4+ T-cell activation, differentiation, and memory.

Immunological Significance

The significance of the HA (110-119) epitope lies in its ability to elicit strong and protective CD4+ T-cell mediated immunity. Memory CD4+ T-cells specific for this epitope can direct protective responses to an influenza virus challenge through their intrinsic effector mechanisms.[3] Studies have demonstrated that adoptive transfer of memory CD4+ T-cells recognizing this epitope can lead to enhanced viral clearance, recovery from sublethal infection, and complete protection against lethal challenge.[3] This protection occurs even in the absence of B-cells and CD8+ T-cells, highlighting a direct and potent effector role for HA (110-119)-specific CD4+ T-cells.[3] Furthermore, these memory cells persist in both lymphoid and non-lymphoid tissues, including the lungs, and are characterized by the rapid production of effector cytokines like Interferon-gamma (IFN-γ) upon secondary antigen encounter.[2]

Quantitative Data on T-Cell Responses

| Parameter | Method | Condition | Result | Reference |

| Peptide Concentration for T-Cell Priming | In Vitro Culture | CD4+ T-cells from HA-TCR mice primed with peptide and APCs. | 5.0 µg/mL | [3] |

| Memory T-Cell Frequency | Flow Cytometry | Stable population in "HA-memory" mice post-adoptive transfer. | 0.5% to 2.0% of total endogenous CD4+ T-cells. | [2] |

| Cytokine Secretion (IFN-γ) | ELISpot | Splenocytes stimulated with HA-specific peptide pools. | Detectable spot-forming units (SFUs) indicating cytokine release. | [5] |

| T-Cell Activation Marker Upregulation | Flow Cytometry | PBMCs stimulated with peptide pools. | Measurable increase in CD137+ and CD69+ T-cells. | [6][7] |

Note: In MHC binding assays, an IC50 value below 500 nM is generally considered indicative of a good binder, though allele-specific thresholds are often preferred for higher accuracy.[8]

Experimental Protocols

Characterizing the T-cell response to the HA (110-119) epitope involves several key immunological assays.

In Vitro T-Cell Priming and Proliferation Assay

This protocol is adapted from methods used to generate HA-specific effector T-cells for adoptive transfer studies.[3]

-

Cell Isolation : Purify CD4+ T-cells from the spleens of HA-TCR transgenic mice using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS). Prepare antigen-presenting cells (APCs) by depleting T-cells from splenocytes of a wild-type BALB/c mouse and treating them with Mitomycin C (50 µg/mL) to arrest proliferation.

-

Co-culture : Culture the purified HA-TCR CD4+ T-cells (2 x 10^6 cells/mL) with the prepared APCs (1 x 10^6 cells/mL).

-

Peptide Stimulation : Add the HA (110-119) peptide (SFERFEIFPK) to the co-culture at a final concentration of 5.0 µg/mL.

-

Incubation : Incubate the cells for 3 days at 37°C in a humidified 5% CO2 incubator.

-

Proliferation Analysis : If tracking proliferation, label the CD4+ T-cells with a proliferation dye (e.g., CellTrace™ Violet) before co-culture. Analyze dye dilution after 3 days using flow cytometry. The resulting activated T-cell blasts are ready for functional assays or adoptive transfer.

Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Secretion

This protocol outlines the detection of IFN-γ secreting cells in response to the HA epitope.[5][9]

-

Plate Preparation : Coat a 96-well PVDF membrane ELISpot plate with an anti-mouse IFN-γ capture antibody overnight at 4°C. Wash the plate with sterile PBS and block with complete RPMI medium containing 10% FCS for 2 hours at 37°C.

-

Cell Plating : Prepare a single-cell suspension of splenocytes from immunized or control mice. Add 2.5-5 x 10^5 cells per well to the prepared ELISpot plate.

-

Antigen Stimulation : Add the HA (110-119) peptide to the wells at a final concentration of 2-5 µg/mL. Use medium alone as a negative control and a mitogen (e.g., PHA) as a positive control.

-

Incubation : Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.

-

Detection : Lyse the cells and wash the plate. Add a biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at room temperature.

-

Development : Wash the plate and add streptavidin-alkaline phosphatase (Strep-ALP). Incubate for 1 hour. Wash again and add the AP substrate solution (BCIP/NBT).

-

Analysis : Stop the reaction by washing with water once spots have formed. Dry the plate and count the spot-forming units (SFUs) using an automated ELISpot reader.

Flow Cytometry for T-Cell Activation Induced Markers (AIM)

This protocol allows for the identification and quantification of rare antigen-specific T-cells based on the co-expression of surface activation markers.[6][7]

-

Cell Preparation : Isolate Peripheral Blood Mononuclear Cells (PBMCs) or splenocytes and plate 1-2 x 10^6 cells per well in a 96-well U-bottom plate.

-

Antigen Stimulation : Stimulate the cells with the HA (110-119) peptide (1-2 µg/mL) for 18-24 hours at 37°C. Include an unstimulated (negative) control and a positive control (e.g., anti-CD3/CD28 beads or PHA).

-

Surface Staining : After stimulation, wash the cells with FACS buffer (PBS + 2% FBS). Stain the cells with a cocktail of fluorescently-conjugated antibodies against surface markers. A typical panel includes a viability dye, anti-CD3, anti-CD4, anti-CD8, and the AIM markers anti-CD69 and anti-CD154 (CD40L). Incubate for 30 minutes at 4°C in the dark.

-

Fixation and Permeabilization (Optional) : If performing intracellular cytokine staining, fix and permeabilize the cells using a commercial kit.

-

Intracellular Staining (Optional) : Stain for intracellular cytokines like IFN-γ, TNF-α, or IL-2.

-

Data Acquisition : Wash the cells and acquire events on a flow cytometer.

-

Data Analysis : Gate on live, singlet, CD3+, CD4+ lymphocytes. Identify the AIM+ population by gating on cells co-expressing CD69 and CD154. Frequencies are typically reported after subtracting the background from the unstimulated control.

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow to characterize T-cell responses against the HA (110-119) epitope.

Caption: Experimental workflow for characterizing HA(110-119) specific T-cell responses.

TCR Signaling Pathway

This diagram shows a simplified signaling cascade initiated upon T-cell recognition of the HA (110-119) peptide presented by an APC.

Caption: TCR signaling upon recognition of the HA(110-119)-MHC complex.

Conclusion

The HA (110-119) peptide is a cornerstone immunodominant epitope for the study of CD4+ T-cell immunology in the context of influenza infection. Its ability to drive potent memory and effector T-cell responses has made it an indispensable tool for dissecting the mechanisms of protective cellular immunity. For researchers in immunology and professionals in vaccine development, understanding the characteristics and experimental methodologies associated with this epitope is crucial for designing novel therapeutic strategies that aim to harness the power of T-cell mediated protection against influenza and other infectious diseases.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Memory CD4 T Cells Direct Protective Responses to Influenza Virus in the Lungs through Helper-Independent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. peptide.com [peptide.com]

- 5. Enzyme-linked immunospot (ELISPOT) assay [bio-protocol.org]

- 6. bdbiosciences.com [bdbiosciences.com]

- 7. medrxiv.org [medrxiv.org]

- 8. help.iedb.org [help.iedb.org]

- 9. mdpi.com [mdpi.com]

Decoding the Immunomodulatory Potential of Influenza HA (110-119): A Technical Guide to Regulatory T-cell Stimulation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of the influenza hemagglutinin (HA) peptide fragment 110-119 in the stimulation of regulatory T-cells (Tregs). Understanding the mechanisms by which this specific peptide epitope modulates Treg activity is paramount for the development of novel immunotherapies for autoimmune diseases, transplant rejection, and chronic inflammatory conditions. This document provides a comprehensive overview of the core principles, quantitative data, experimental methodologies, and signaling pathways involved in HA (110-119)-mediated Treg stimulation.

Core Concepts in HA (110-119)-Induced Treg Stimulation

The influenza HA (110-119) peptide, with the sequence SFERFEIFPK, is a well-characterized immunodominant epitope that can be presented by MHC class II molecules.[1][2][3] This presentation allows for the specific recognition by CD4+ T-cells, including the Foxp3+ regulatory T-cell subset. The interaction between the peptide-MHC II complex on an antigen-presenting cell (APC) and the T-cell receptor (TCR) on a Treg is the initial and critical step in the activation cascade that leads to Treg proliferation and the enhancement of their suppressive functions.[4]

Naturally occurring Tregs that recognize self-peptides play a crucial role in maintaining peripheral tolerance.[4][5] Intriguingly, Tregs selected based on their specificity for a self-peptide can also be activated by a foreign viral peptide, such as influenza HA (110-119), highlighting the potential for cross-reactivity in immune regulation.[4] The stimulation of these Tregs can lead to the production of anti-inflammatory cytokines like IL-10 and the suppression of pro-inflammatory responses, such as IFN-γ production by effector T-cells.[6]

Quantitative Data on Treg Stimulation by Influenza HA (110-119)

The following tables summarize key quantitative findings from studies investigating the effects of influenza HA (110-119) on T-cell populations. These data highlight the peptide's ability to induce proliferation and specific cytokine responses.

| Cell Type | Stimulus | Concentration | Assay | Endpoint | Result | Reference |

| Mouse CD4+CD25- T cells (HA-TCR Tg) | HA (110-119) peptide | 5 µM | Proliferation Assay | Upregulation of CD69 and CD25 | Significant increase in activation markers | [7] |

| TS1-HA-TCR-Tg+ T cells | Influenza hemagglutinin 110-119 peptide | 500 ng/ml | [3H] Thymidine (B127349) incorporation | T-cell proliferation | Stimulation of proliferation | [8] |

| HA-TCR CD4 T cells | HA peptide | 5 µg/ml | Intracellular Cytokine Staining (ICS) | IFN-γ production in CD25+ memory cells | 11% of activated memory cells produced IFN-γ | [1] |

HA-TCR Tg: T-cell receptor transgenic mice specific for influenza hemagglutinin.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline standardized protocols for key experiments in the study of HA (110-119)-mediated Treg stimulation.

Protocol 1: In Vitro Treg Proliferation Assay

This protocol details the steps for measuring the proliferation of Tregs in response to stimulation with the influenza HA (110-119) peptide.

1. Cell Isolation:

- Isolate splenocytes from experimental mice (e.g., BALB/c or HA-TCR transgenic mice).

- Enrich for CD4+ T-cells using magnetic-activated cell sorting (MACS) with CD4 microbeads.

- Isolate CD4+CD25+ Tregs from the enriched CD4+ population by fluorescence-activated cell sorting (FACS). Purity should be >95%.

- Isolate antigen-presenting cells (APCs), such as T-cell-depleted splenocytes, by treating total splenocytes with anti-Thy1.2 antibody and complement. Irradiate the APCs (e.g., 2000 rads) to prevent their proliferation.[8]

2. Cell Culture and Stimulation:

- Plate irradiated APCs (5 x 10^4 cells/well) in a 96-well flat-bottom plate.

- Add purified Tregs at a desired ratio (e.g., 1:1 with responder T-cells if performing a suppression assay, or as a standalone culture to measure direct proliferation).

- Add the influenza HA (110-119) peptide (sequence: SFERFEIFPK) to the culture at a final concentration of 500 ng/ml.[8]

- Culture the cells for 72 hours at 37°C in a humidified incubator with 5% CO2.

3. Measurement of Proliferation:

- For radioactive assays, pulse the cultures with 1 µCi of [3H] Thymidine for the final 18 hours of culture.[8]

- Harvest the cells onto filter mats and measure thymidine incorporation using a scintillation counter.

- For non-radioactive assays, label Tregs with a proliferation dye such as carboxyfluorescein succinimidyl ester (CFSE) prior to culture. Analyze dye dilution by flow cytometry after 72 hours.

Protocol 2: Cytokine Production Analysis by ELISA

This protocol describes how to measure the production of key cytokines, such as IL-10 and IFN-γ, by Tregs following stimulation.

1. Cell Culture and Supernatant Collection:

- Follow steps 1 and 2 of the Treg Proliferation Assay protocol.

- After the desired incubation period (e.g., 48-72 hours), centrifuge the culture plates.

- Carefully collect the culture supernatants without disturbing the cell pellet. Store supernatants at -80°C until analysis.

2. ELISA Procedure:

- Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse IL-10) overnight at 4°C.

- Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).

- Block the plate with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature.

- Wash the plate.

- Add diluted culture supernatants and a standard curve of recombinant cytokine to the wells. Incubate for 2 hours at room temperature.

- Wash the plate.

- Add a biotinylated detection antibody specific for the cytokine. Incubate for 1 hour at room temperature.

- Wash the plate.

- Add avidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.

- Wash the plate.

- Add a substrate solution (e.g., TMB) and incubate until a color change is observed.

- Stop the reaction with a stop solution (e.g., 2N H2SO4).

- Read the absorbance at 450 nm using a microplate reader.

- Calculate cytokine concentrations in the samples by interpolating from the standard curve.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in Treg stimulation is essential for a clear understanding. The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and a typical experimental workflow.

Caption: TCR signaling cascade in a Treg upon recognition of the HA (110-119) peptide.

Caption: A typical experimental workflow for studying Treg stimulation by HA (110-119).

Conclusion

The influenza HA (110-119) peptide is a valuable tool for studying the fundamental biology of regulatory T-cells. Its ability to specifically stimulate Treg proliferation and function provides a model system for dissecting the molecular and cellular mechanisms of immune suppression. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals seeking to harness the therapeutic potential of Tregs. Further investigation into the downstream signaling events and the in vivo consequences of HA (110-119)-mediated Treg stimulation will be crucial for translating these findings into novel clinical applications.

References

- 1. pnas.org [pnas.org]

- 2. Influenza HA ( 110-119 ) Peptide - Novatein Biosciences [novateinbio.com]

- 3. peptide.com [peptide.com]

- 4. The role of T-cell receptor recognition of peptide:MHC complexes in the formation and activity of Foxp3+ regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cross-Activation of Regulatory T Cells by Self Antigens Limits Self-Reactive and Activated CD8+ T Cell Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Viral antigen induces differentiation of Foxp3+ natural regulatory T cells in influenza virus-infected mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Analysis of adhesion molecules, target cells and role of interleukin-2 in human FOXP3+ regulatory T cell suppressor function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The protein tyrosine phosphatase SHP-1 modulates the suppressive activity of regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]

Immunological Properties of the Hemagglutinin 110-119 Fragment: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hemagglutinin (HA) protein of the influenza virus is a critical target for the host immune system. Within this protein, the 110-119 fragment (HA 110-119) has been identified as a key immunodominant T-cell epitope in certain mouse models, making it a valuable tool for studying the intricacies of T-cell activation, immune memory, and the development of novel vaccine strategies. This technical guide provides a comprehensive overview of the immunological properties of the HA 110-119 fragment, detailing its interaction with the Major Histocompatibility Complex (MHC), its role in T-cell stimulation, and the downstream effector functions it elicits. This document is intended to serve as a resource for researchers and professionals in the fields of immunology and drug development, offering both foundational knowledge and practical experimental guidance.

The HA 110-119 peptide, with the core amino acid sequence SFERFEIFPK , is derived from the HA1 subunit of the influenza A virus hemagglutinin.[1][2] Its immunological significance lies in its ability to be presented by MHC class II molecules to CD4+ T helper cells, initiating a cascade of adaptive immune responses.[3] Understanding the precise nature of this interaction and its consequences is paramount for the rational design of vaccines and immunotherapies targeting influenza and other pathogens.

Data Presentation

Table 1: MHC Class II Binding Affinity of HA 110-119

| MHC Allele | Peptide Sequence | Binding Affinity (IC50) | Comments |

| I-Ad | SFERFEIFPK | Not explicitly found in searches | This allele is known to present a diversity of peptides.[4][5] |

| I-Ed | SFERFEIFPK | Not explicitly found in searches | The HA 110-120 peptide is presented in the context of I-Ed molecules to activate specific T-cell hybridomas.[2] |

Note: The absence of specific IC50 values in the immediate search results highlights a gap in readily available public data and underscores the importance of empirical determination for specific experimental systems.

Table 2: T-Cell Responses to HA 110-119 Stimulation

Stimulation of T-cells with the HA 110-119 peptide elicits a range of functional responses, including proliferation and cytokine secretion. The magnitude of these responses is indicative of the presence and frequency of antigen-specific T-cells.

| T-Cell Response | Assay Type | Stimulus Concentration | Observed Effect | Source |

| Proliferation | [3H]thymidine incorporation | 10-5 to 10 µg/ml | Dose-dependent proliferation of HA-specific T-cells.[6] | [6] |

| CFSE Dye Dilution | 50 µM | Strong proliferative response of HA-specific naive CD4+ T-cells.[7] | [7] | |

| Cytokine Secretion | Intracellular Cytokine Staining (ICS) | 5 µg/ml | Production of IFN-γ and IL-2 by CD4+ T-cells.[8] | [8] |

| ELISpot | 10 µg/mL | Detection of IFN-γ secreting cells.[9][10] | [9][10] |

Experimental Protocols

Peptide-MHC Class II Binding Assay (Fluorescence Polarization)

This protocol describes a competition assay to measure the binding affinity (IC50) of the HA 110-119 peptide to purified, soluble MHC class II molecules.[4][7]

Materials:

-

Purified, soluble MHC class II molecules (e.g., I-Ad or I-Ed)

-

Fluorescently labeled high-affinity probe peptide for the specific MHC class II molecule

-

HA 110-119 peptide and other control peptides

-

Binding buffer (e.g., PBS, pH 7.4, with 1% BSA and protease inhibitors)

-

96-well black, flat-bottom plates

-

Fluorescence polarization plate reader

Procedure:

-

Prepare Reagents:

-

Dilute the purified MHC class II molecules and the fluorescently labeled probe peptide to the desired working concentrations in binding buffer. Optimal concentrations should be determined empirically but are typically in the nanomolar range.

-

Prepare a serial dilution of the HA 110-119 peptide (and control peptides) in binding buffer, starting from a high concentration (e.g., 100 µM).

-

-

Set up the Assay:

-

In a 96-well plate, add a constant concentration of the MHC class II molecule and the fluorescently labeled probe peptide to each well.

-

Add the serially diluted HA 110-119 peptide to the wells. Include wells with no competitor peptide (maximum binding) and wells with only the labeled peptide (minimum binding).

-

-

Incubation:

-

Incubate the plate at 37°C for 48-72 hours to allow the binding to reach equilibrium. The plate should be protected from light.

-

-

Measurement:

-

Measure the fluorescence polarization of each well using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the HA 110-119 peptide.

-

Plot the percentage of inhibition against the logarithm of the competitor peptide concentration.

-

Determine the IC50 value, which is the concentration of the HA 110-119 peptide that causes 50% inhibition of the probe peptide binding.

-

T-Cell Proliferation Assay (CFSE Dye Dilution)

This protocol outlines the use of Carboxyfluorescein succinimidyl ester (CFSE) to measure the proliferation of T-cells in response to HA 110-119 stimulation.[7][11]

Materials:

-

Isolated T-cells (e.g., from splenocytes of an immunized mouse)

-

Antigen-presenting cells (APCs) (e.g., irradiated splenocytes)

-

HA 110-119 peptide

-

CFSE staining solution

-

Complete RPMI-1640 medium

-

Flow cytometer

Procedure:

-

Label T-cells with CFSE:

-

Resuspend isolated T-cells in PBS at a concentration of 1-10 x 106 cells/mL.

-

Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C.

-

Quench the staining reaction by adding 5 volumes of cold complete medium.

-

Wash the cells twice with complete medium.

-

-

Co-culture:

-

In a 96-well plate, co-culture the CFSE-labeled T-cells with APCs.

-

Add the HA 110-119 peptide at various concentrations (e.g., 0.1, 1, 10 µg/mL). Include a no-peptide control.

-

-

Incubation:

-

Incubate the plate for 3-5 days at 37°C in a CO2 incubator.

-

-

Flow Cytometry Analysis:

-

Harvest the cells and stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD4).

-

Analyze the cells by flow cytometry, gating on the CD4+ T-cell population.

-

Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cells. Quantify the percentage of cells that have undergone one or more divisions.

-

Cytokine Secretion Assay (ELISpot)

This protocol describes the Enzyme-Linked Immunospot (ELISpot) assay to quantify the number of IFN-γ secreting cells in response to HA 110-119 stimulation.[9][10][12]

Materials:

-

PVDF-membrane 96-well ELISpot plate

-

Anti-IFN-γ capture antibody

-

Biotinylated anti-IFN-γ detection antibody

-

Streptavidin-alkaline phosphatase (AP) or -horseradish peroxidase (HRP) conjugate

-

Substrate solution (e.g., BCIP/NBT for AP or AEC for HRP)

-

Isolated peripheral blood mononuclear cells (PBMCs) or splenocytes

-

HA 110-119 peptide

-

Complete RPMI-1640 medium

Procedure:

-

Plate Coating:

-

Coat the ELISpot plate with anti-IFN-γ capture antibody overnight at 4°C.

-

Wash the plate and block with sterile blocking buffer (e.g., RPMI with 10% FBS) for at least 1 hour at room temperature.

-

-

Cell Stimulation:

-

Add the isolated cells to the wells at a desired density (e.g., 2-5 x 105 cells/well).

-

Add the HA 110-119 peptide at the desired concentration (e.g., 10 µg/mL). Include a no-peptide control and a positive control (e.g., PHA).

-

-

Incubation:

-

Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

-

-

Detection:

-

Wash the plate to remove the cells.

-

Add the biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.

-

Wash the plate and add the streptavidin-enzyme conjugate. Incubate for 1 hour at room temperature.

-

Wash the plate and add the substrate solution. Monitor for the development of spots.

-

-

Analysis:

-

Stop the reaction by washing with water.

-

Allow the plate to dry completely.

-

Count the number of spots in each well using an ELISpot reader. Each spot represents a single IFN-γ secreting cell.

-

Visualization of Pathways and Workflows

T-Cell Activation Signaling Pathway

The following diagram illustrates the key signaling events initiated by the recognition of the HA 110-119 peptide presented by an MHC class II molecule on an antigen-presenting cell (APC) by a CD4+ T-cell.

Experimental Workflow for T-Cell Epitope Identification

This diagram outlines a typical workflow for the identification and characterization of a T-cell epitope like the HA 110-119 fragment.

Conclusion

The hemagglutinin 110-119 fragment serves as a valuable model epitope for dissecting the mechanisms of CD4+ T-cell immunity to influenza virus. Its ability to be presented by specific MHC class II alleles and subsequently trigger robust T-cell proliferation and cytokine production underscores its importance in the adaptive immune response. The experimental protocols and workflows detailed in this guide provide a framework for researchers to further investigate the immunological properties of this and other T-cell epitopes. A deeper understanding of these fundamental interactions will undoubtedly contribute to the development of more effective and broadly protective influenza vaccines and immunotherapies. Further research to populate a comprehensive database of MHC binding affinities and quantitative T-cell responses for this and other key epitopes will be invaluable to the scientific community.

References

- 1. Frontiers | Analysis of the conserved protective epitopes of hemagglutinin on influenza A viruses [frontiersin.org]

- 2. Structure and Function Analysis of an Antibody Recognizing All Influenza A Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Migration and Function of Antigen-Primed Nonpolarized T Lymphocytes in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Peptide-binding motifs for the I-Ad MHC class II molecule: alternate pH-dependent binding behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. CD40L+ CD4+ memory T cells migrate in a CD62P-dependent fashion into reactive lymph nodes and license dendritic cells for T cell priming - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Brief Communication: Immunologic Effects of an Orally Available BRAFV600E Inhibitor in BRAF Wild-Type Murine Models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. resources.rndsystems.com [resources.rndsystems.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

The Immunological Core of Influenza A: A Technical Guide to the HA (110-119) Epitope

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hemagglutinin (HA) protein of the influenza A virus is a primary target for the host immune system. Within this critical viral protein lies a short, 10-amino acid sequence, HA (110-119), that has proven to be an invaluable tool for dissecting the intricacies of the CD4+ T cell response to influenza infection and vaccination. This technical guide provides an in-depth analysis of the role of the HA (110-119) peptide in influenza A virus immunology, offering a comprehensive resource for researchers and drug development professionals. We will delve into its biochemical properties, its interaction with the major histocompatibility complex (MHC), the subsequent T cell activation and differentiation, and the experimental protocols used to study these phenomena.

Physicochemical Properties and MHC Binding

Table 1: Physicochemical Properties of Influenza HA (110-119) Peptide

| Property | Value |

| Sequence | Ser-Phe-Glu-Arg-Phe-Glu-Ile-Phe-Pro-Lys (SFERFEIFPK)[2][4] |

| Molecular Formula | C_63_H_90_N_14_O_16_[2][4] |

| Molecular Weight | 1299.5 g/mol [2] |

| MHC Restriction | I-E^d^[2][3] |

Role in T Cell Immunology

The presentation of the HA (110-119) peptide by antigen-presenting cells (APCs) to CD4+ T cells is a pivotal event that initiates a cascade of immunological responses. This interaction, mediated by the T cell receptor (TCR), triggers the activation, proliferation, and differentiation of HA-specific CD4+ T cells.

T Cell Activation and Proliferation

Stimulation of naive CD4+ T cells with the HA (110-119) peptide leads to their activation, characterized by the upregulation of activation markers such as CD25 and CD69, and subsequent clonal expansion. The concentration of the peptide is a critical factor in determining the magnitude of the T cell response.

T Cell Differentiation

Activated HA (110-119)-specific CD4+ T cells can differentiate into distinct functional subsets, primarily T helper 1 (Th1) and T helper 2 (Th2) cells, depending on the cytokine milieu.

-

Th1 Response: Characterized by the production of interferon-gamma (IFN-γ), Th1 cells are crucial for cell-mediated immunity against intracellular pathogens like viruses.

-

Th2 Response: Defined by the secretion of cytokines such as interleukin-4 (IL-4), IL-5, and IL-13, Th2 cells are primarily involved in humoral immunity and the response to extracellular pathogens.

Studies have shown that both Th1 and Th2 responses can be elicited by the HA (110-119) peptide, and the balance between these responses can be modulated by the experimental conditions.

T Regulatory Cell Stimulation

In addition to effector T cell responses, the HA (110-119) peptide has been shown to stimulate the proliferation of CD4+ CD25+ regulatory T cells (Tregs).[5] Tregs play a critical role in maintaining immune homeostasis and preventing excessive inflammation.

Table 2: Quantitative Data on HA (110-119)-Induced T Cell Responses

| Parameter | Experimental Condition | Result | Reference |

| T Cell Proliferation | Stimulation of naive TCR transgenic T cells with plastic-bound HA (110-119)-I-E^d^ complexes and anti-CD28 antibody | Dose-dependent proliferation | [6] (Migration and Function of Antigen-Primed Nonpolarized T Lymphocytes in Vivo) |

| Th1 Differentiation | 96-hour stimulation of naive TCR transgenic T cells with HA (110-119)-I-E^d^ complexes in the presence of IL-12 | 70% of cells producing IFN-γ | [6] (Migration and Function of Antigen-Primed Nonpolarized T Lymphocytes in Vivo) |

| Th2 Differentiation | 96-hour stimulation of naive TCR transgenic T cells with HA (110-119)-I-E^d^ complexes in the presence of IL-4 | 55% of cells producing IL-4 | [6] (Migration and Function of Antigen-Primed Nonpolarized T Lymphocytes in Vivo) |

| Non-polarized T Cell Generation | 24-hour stimulation of naive TCR transgenic T cells with HA (110-119)-I-E^d^ complexes without polarizing cytokines | 7% of cells producing low levels of IFN-γ | [6] (Migration and Function of Antigen-Primed Nonpolarized T Lymphocytes in Vivo) |

Experimental Protocols

Fmoc Solid-Phase Peptide Synthesis of HA (110-119)

This protocol outlines the manual synthesis of the SFERFEIFPK peptide using Fmoc chemistry.

Materials:

-

Fmoc-Lys(Boc)-Wang resin

-

Fmoc-protected amino acids (Ser(tBu), Phe, Glu(OtBu), Arg(Pbf), Ile, Pro)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Fmoc-Lys(Boc)-Wang resin in DMF for 1 hour.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Dissolve the next Fmoc-protected amino acid (3 equivalents), DIC (3 equivalents), and HOBt (3 equivalents) in DMF.

-

Add the coupling solution to the resin and shake for 2 hours.

-

Wash the resin with DMF and DCM.

-

-

Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence (Pro, Phe, Ile, Glu(OtBu), Phe, Arg(Pbf), Glu(OtBu), Phe, Ser(tBu)).

-

Cleavage and Deprotection:

-

Wash the final peptide-resin with DCM and dry under vacuum.

-

Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2 hours.

-

Filter the resin and collect the filtrate.

-

-

Precipitation and Purification:

-

Precipitate the peptide by adding cold diethyl ether to the filtrate.

-

Centrifuge to pellet the peptide and wash with cold ether.

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

-

Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.

In Vitro T Cell Stimulation Assay

Materials:

-

HA (110-119) peptide

-

Splenocytes from BALB/c mice (as APCs)

-

CD4+ T cells from TCR transgenic mice specific for HA (110-119)

-

Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol)

-

96-well flat-bottom plate

Procedure:

-

Prepare APCs: Isolate splenocytes from BALB/c mice and irradiate them (3000 rads) to prevent proliferation.

-

Plate Cells:

-

Add 2 x 10^5 irradiated splenocytes to each well of a 96-well plate.

-

Add 2 x 10^5 purified CD4+ T cells to each well.

-

-

Peptide Stimulation: Add varying concentrations of the HA (110-119) peptide (e.g., 0.1, 1, 10 µg/mL) to the wells. Include a no-peptide control.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.

-

Assess Proliferation:

-

Add 1 µCi of [^3^H]-thymidine to each well for the last 18 hours of incubation.

-

Harvest the cells onto a filter mat and measure thymidine (B127349) incorporation using a scintillation counter.

-

Intracellular Cytokine Staining

Materials:

-

Stimulated T cells from the in vitro assay

-

PMA (Phorbol 12-myristate 13-acetate)

-

Brefeldin A

-

Fixation/Permeabilization buffer

-

Fluorochrome-conjugated antibodies against CD4, IFN-γ, and IL-4

-

Flow cytometer

Procedure:

-

Restimulation: Restimulate the T cells with PMA (50 ng/mL) and ionomycin (500 ng/mL) in the presence of Brefeldin A (10 µg/mL) for 4-6 hours.

-

Surface Staining: Stain the cells with anti-CD4 antibody for 30 minutes on ice.

-

Fix and Permeabilize: Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's instructions.

-

Intracellular Staining: Stain the permeabilized cells with anti-IFN-γ and anti-IL-4 antibodies for 30 minutes at room temperature.

-

Acquisition: Wash the cells and acquire the data on a flow cytometer.

-

Analysis: Analyze the data by gating on the CD4+ T cell population and then determining the percentage of cells expressing IFN-γ and IL-4.

Visualizations

TCR Signaling Pathway

Caption: TCR signaling cascade upon recognition of the HA (110-119)-I-Ed complex.

Experimental Workflow

Caption: Experimental workflow for assessing the immunogenicity of HA (110-119).

Conclusion

The influenza HA (110-119) peptide has served as a cornerstone for our understanding of CD4+ T cell immunity to influenza A virus. Its well-defined sequence and MHC restriction have enabled detailed investigations into T cell activation, differentiation, and memory formation. This technical guide has provided a comprehensive overview of the key immunological features of this epitope, along with detailed experimental protocols and visual representations of the underlying biological processes. For researchers and drug development professionals, the HA (110-119) peptide remains a powerful tool for evaluating novel vaccine candidates and immunomodulatory therapies aimed at enhancing protection against influenza. Future research leveraging this important epitope will undoubtedly continue to unravel the complexities of the anti-influenza immune response.

References

An In-depth Technical Guide to the Core Characteristics of the Influenza HA (110-119) Peptide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Influenza Hemagglutinin (HA) protein is a critical surface glycoprotein (B1211001) of the influenza virus, mediating viral attachment to and fusion with host cells. Within its structure lie numerous epitopes that are recognized by the host immune system. Among these, the HA (110-119) peptide has emerged as a cornerstone for immunological research, particularly in the study of CD4+ T-cell responses. This technical guide provides a comprehensive overview of the basic characteristics of the Influenza HA (110-119) peptide, including its biochemical properties, immunological functions, and the experimental methodologies used for its characterization.

Core Biochemical and Immunological Properties

The Influenza HA (110-119) peptide is a decapeptide with the amino acid sequence Ser-Phe-Glu-Arg-Phe-Glu-Ile-Phe-Pro-Lys (SFERFEIFPK) .[1][2] It is derived from the HA1 subunit of the hemagglutinin protein of Influenza A virus. This peptide is a well-established T-cell epitope, specifically recognized by CD4+ T helper cells in the context of the Major Histocompatibility Complex (MHC) class II molecule I-Ed in murine models.[1] Its recognition by the T-cell receptor (TCR) is a critical initiating event for a cascade of downstream signaling pathways, leading to T-cell activation, proliferation, and the orchestration of an adaptive immune response.

Quantitative Data Summary

The interaction of the HA (110-119) peptide with the MHC class II molecule and its subsequent presentation to T-cells are quantifiable events. The following tables summarize key quantitative data related to the immunological activity of this peptide.

Table 1: Physicochemical Properties of Influenza HA (110-119) Peptide

| Property | Value |

| Sequence | SFERFEIFPK |

| Molecular Formula | C63H90N14O16 |

| Molecular Weight | 1299.5 g/mol |

Table 2: T-Cell Activation and Cytokine Production in Response to Influenza HA (110-119) Peptide

| Parameter | Experimental Condition | Result | Reference |

| T-Cell Activation | HA-TCR memory CD4 T cells stimulated with 1 µg/ml HA (110-119) peptide | High T-cell activation | [3] |

| IFN-γ Production | HA-TCR memory CD4 T cells stimulated with 1 µg/ml HA (110-119) peptide | 250 ng/ml | [3] |

| IL-4 Production | HA-TCR memory CD4 T cells stimulated with 1 µg/ml HA (110-119) peptide | <2 ng/ml | [3] |

| IL-4 Production | HA-TCR memory CD4 T cells stimulated with 100 µg/ml HA (110-119) peptide | 17 ng/ml | [3] |

| IFN-γ Producing Cells | Activated 6.5+ T cells (6-hour assay) | 6.11% | [3] |

| IL-4 Producing Cells | Activated 6.5+ T cells (6-hour assay) | 0.84% | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections provide outlines of key experimental protocols used to characterize the Influenza HA (110-119) peptide.

MHC Class II Binding Assay (Competitive ELISA)

This assay quantifies the ability of the HA (110-119) peptide to bind to a specific MHC class II molecule, often by competing with a labeled reference peptide.

-

Plate Coating: Purified, soluble MHC class II (e.g., I-Ed) molecules are coated onto a high-binding 96-well ELISA plate.

-

Peptide Incubation: A known concentration of a biotinylated reference peptide with high affinity for the MHC molecule is mixed with serial dilutions of the unlabeled test peptide (HA 110-119).

-

Competitive Binding: The peptide mixture is added to the MHC-coated wells and incubated to allow for competitive binding.

-

Detection: The plate is washed to remove unbound peptides. Streptavidin conjugated to an enzyme (e.g., horseradish peroxidase) is added, which binds to the biotinylated reference peptide.

-

Substrate Addition: A chromogenic substrate is added, and the color development is measured using a plate reader. The signal intensity is inversely proportional to the binding affinity of the test peptide.

-

Data Analysis: The concentration of the test peptide that inhibits 50% of the binding of the reference peptide (IC50) is calculated.

T-Cell Activation Assay (Flow Cytometry)

This protocol measures the activation of T-cells in response to antigen presentation.

-

Cell Preparation: Antigen-presenting cells (APCs), such as dendritic cells or B-cell lymphomas, are cultured. T-cells expressing a TCR specific for the HA (110-119)-MHC complex are also prepared.

-

Antigen Pulsing: APCs are incubated with varying concentrations of the HA (110-119) peptide to allow for processing and presentation on MHC class II molecules.

-

Co-culture: The peptide-pulsed APCs are co-cultured with the specific T-cells.

-

Staining: After an appropriate incubation period, the cells are stained with fluorescently labeled antibodies against T-cell activation markers (e.g., CD69, CD25).

-

Flow Cytometry Analysis: The percentage of T-cells expressing activation markers is quantified using a flow cytometer.

Cytokine Production Assay (ELISpot)

The ELISpot assay is a highly sensitive method to quantify the frequency of cytokine-secreting cells at the single-cell level.

-

Plate Coating: A 96-well ELISpot plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ or anti-IL-4).

-

Cell Incubation: A suspension of T-cells and APCs is added to the wells, along with the HA (110-119) peptide at various concentrations.

-

Cytokine Capture: The plate is incubated in a CO2 incubator, allowing activated T-cells to secrete cytokines, which are captured by the antibodies on the plate surface.

-

Detection: The cells are washed away, and a biotinylated detection antibody specific for a different epitope on the cytokine is added.

-

Enzyme Conjugation: Streptavidin-alkaline phosphatase is added, which binds to the biotinylated detection antibody.

-

Spot Development: A substrate is added that is converted by the enzyme into an insoluble colored precipitate, forming a "spot" at the location of each cytokine-secreting cell.

-

Analysis: The spots are counted using an automated ELISpot reader to determine the number of cytokine-producing cells per million plated cells.

Visualizations

T-Cell Receptor Signaling Pathway

The interaction of the HA (110-119) peptide presented by an MHC class II molecule with the T-cell receptor initiates a complex intracellular signaling cascade, leading to T-cell activation.

Caption: TCR signaling cascade upon HA (110-119) peptide recognition.

Experimental Workflow for T-Cell Activation Analysis

The logical flow of a typical experiment to assess T-cell activation by the HA (110-119) peptide is depicted below.

Caption: Workflow for analyzing T-cell responses to HA (110-119).

Conclusion

The Influenza HA (110-119) peptide remains a vital tool in immunology for dissecting the mechanisms of CD4+ T-cell activation and function. Its well-defined sequence and MHC restriction provide a robust model system for studying antigen presentation, T-cell signaling, and the subsequent cytokine-mediated immune responses. The quantitative data and detailed experimental protocols presented in this guide offer a solid foundation for researchers and drug development professionals working to understand and manipulate the adaptive immune response to influenza and other pathogens. The continued study of this and similar epitopes will undoubtedly contribute to the development of more effective vaccines and immunotherapies.

References

Preliminary Studies on Influenza HA (110-119) and T-cell Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of preliminary studies investigating the activation of T-cells by the influenza hemagglutinin (HA) peptide fragment 110-119. This peptide is a well-characterized, immunodominant T-cell epitope recognized in the context of the MHC class II molecule I-Ed.[1] The information presented herein is intended to equip researchers with the foundational knowledge required to design and execute further studies in this area, with a focus on experimental design, data interpretation, and the underlying molecular mechanisms.

Core Concepts in HA (110-119)-Mediated T-cell Activation

The activation of CD4+ T-cells by the influenza HA (110-119) peptide is a cornerstone model for studying antigen-specific T-cell responses. The process is initiated when a professional antigen-presenting cell (APC), such as a dendritic cell (DC), internalizes the influenza virus or its proteins.[2] The HA protein is then processed into smaller peptide fragments, including the 110-119 epitope. This peptide is loaded onto MHC class II molecules and transported to the APC surface. A CD4+ T-cell with a T-cell receptor (TCR) specific for the HA (110-119)-MHC II complex can then recognize and bind to this structure, initiating a signaling cascade that leads to T-cell activation, proliferation, and the secretion of cytokines.[2][3][4]

Quantitative Data Summary

The following tables summarize quantitative data from preliminary studies on T-cell activation in response to various forms of the Influenza HA antigen. The data is derived from in vitro assays using a T-cell hybridoma (A5) engineered to express Green Fluorescent Protein (GFP) upon activation.[1]

Table 1: T-cell Activation by Different Forms of HA Antigen Presented by Bone Marrow-Derived Dendritic Cells (BMDC) [1]

| Antigen Form | Concentration (nM) | % GFP+ A5 Cells (Activated T-cells) | Mean Fluorescence Intensity |

| HA (110-119) Peptide | 1000 | >80 | High |

| 100 | ~60 | Moderate | |

| 10 | ~20 | Low | |

| 1 | <10 | Very Low | |

| T–HA–IL-2 (Fusion Protein) | 100 | >90 | Very High |

| 10 | ~80 | High | |

| 1 | ~50 | Moderate | |

| 0.1 | ~20 | Low | |

| T–HA–IL-4 (Fusion Protein) | 100 | ~80 | High |

| 10 | ~50 | Moderate | |

| 1 | ~15 | Low | |

| T–HA-IFN-γ (Fusion Protein) | 100 | ~70 | High |

| 10 | ~40 | Moderate | |

| 1 | <10 | Low |

Table 2: Comparative Efficacy of HA Antigen Forms at Low Concentrations [1]

| Antigen Form | Concentration for Significant Activation | Fold Increase in Potency vs. HA Peptide |

| HA (110-119) Peptide | ~1000 nM | 1x |

| T–HA–IL-2 | ~1 nM | 1000x |

Experimental Protocols

Peptide Preparation and Handling

Synthetic peptides such as Influenza HA (110-119) are typically lyophilized and require careful reconstitution.[5][6]

-

Reconstitution of Lyophilized Peptides :

-

Warm the vial to room temperature before opening.

-

Centrifuge the vial briefly to collect the powder at the bottom.

-

For hydrophobic peptides, initially dissolve in a small amount of an organic solvent like DMSO.[5]

-

Further dilute with a tissue culture-grade water or buffer to the desired stock concentration.

-

The final concentration of DMSO in the cell culture should be kept below 1% (v/v) to avoid toxicity.[6]

-

-

Storage :

-

Store lyophilized peptides at -20°C or -80°C.

-

Once reconstituted, aliquot and store at -20°C or -80°C to avoid multiple freeze-thaw cycles.

-

T-cell Activation Assay using a Reporter Cell Line[1]

This protocol outlines the use of the A5 T-cell hybridoma, which expresses GFP upon activation, providing a quantifiable readout.

-

Cell Culture :

-

Maintain the A5 T-cell hybridoma and bone marrow-derived dendritic cells (BMDC) in appropriate culture media.

-

Subculture A5 cells one day before the experiment.

-

-

Antigen Presentation :

-

Incubate BMDCs with varying concentrations of the HA peptide or fusion proteins for 2 hours at 37°C.

-

Wash the BMDCs twice to remove excess antigen.

-

-

Co-culture and T-cell Activation :

-

Mix the antigen-pulsed BMDCs with A5 cells at a 1:2 ratio.

-

Incubate the co-culture overnight at 37°C.

-

-

Data Acquisition :

-

Harvest the cells and analyze by flow cytometry to detect GFP expression in the A5 cell population.

-

Quantify the percentage of GFP-positive cells and the mean fluorescence intensity.

-

In Vitro Stimulation of Peripheral Blood Mononuclear Cells (PBMCs)[6]

This protocol is for stimulating antigen-specific T-cells from a mixed population of immune cells.

-

Preparation of PBMCs :

-

Isolate PBMCs from whole peripheral blood using density gradient centrifugation or a specialized isolation kit.

-

-

Stimulation :

-

Resuspend PBMCs in an appropriate T-cell expansion medium.

-

Add the HA peptide pool to the cell suspension at a final concentration of ≥ 1 µg/mL per peptide.

-

Incubate the cells for a specified period (e.g., several hours for cytokine detection, or several days for proliferation assays).

-

-

Detection of Activated T-cells :

-

Flow Cytometry : Stain for intracellular cytokines (e.g., IFN-γ, TNF-α) and surface activation markers (e.g., CD69, CD25).

-

ELISpot : Quantify the number of cytokine-secreting cells.

-

Visualizations

Caption: T-cell activation signaling pathway.

Caption: Experimental workflow for T-cell activation assay.

References

Investigating the Origin and Immunobiology of the HA (110-119) T-Cell Epitope: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hemagglutinin (HA) protein of the influenza virus is a critical target for the host immune system. Within this protein lies a multitude of epitopes that can stimulate both B-cell and T-cell responses. One such epitope, the HA (110-119) peptide, has been extensively studied as a model immunodominant epitope for CD4+ T-helper cells, particularly in the context of the I-Eᵈ MHC class II molecule in BALB/c mice. This technical guide provides an in-depth exploration of the origin, characterization, and immunological significance of the HA (110-119) T-cell epitope. It is designed to serve as a comprehensive resource for researchers in immunology, virology, and vaccine development, offering detailed experimental protocols, quantitative data, and visual representations of key biological processes.

The HA (110-119) epitope, with the amino acid sequence Ser-Phe-Glu-Arg-Phe-Glu-Ile-Phe-Pro-Lys (SFERFEIFPK), is derived from the HA1 subunit of the influenza A virus hemagglutinin protein. Its ability to elicit a robust CD4+ T-cell response makes it an invaluable tool for studying the mechanisms of antigen presentation, T-cell activation, and the development of immunological memory. Understanding the intricacies of this epitope's interaction with the immune system can provide crucial insights for the rational design of novel influenza vaccines and immunotherapies.

Data Presentation

Quantitative analysis of the immune response to the HA (110-119) epitope is fundamental to understanding its immunogenicity. The following tables summarize key quantitative data from representative studies.

| Parameter | Value | Method | Reference |

| Amino Acid Sequence | SFERFEIFPK | Peptide Synthesis | [1] |

| Molecular Weight | 1299.5 Da | Mass Spectrometry | [1] |

| MHC Restriction | I-Eᵈ | T-cell Stimulation Assay | [2] |

Table 1: Physicochemical Properties and MHC Restriction of the HA (110-119) Epitope. This table outlines the basic characteristics of the HA (110-119) peptide.

| Peptide Concentration (µg/mL) | Proliferation Index (³H-Thymidine Incorporation) |

| 0.00001 | 1.2 ± 0.3 |

| 0.0001 | 2.5 ± 0.6 |

| 0.001 | 8.1 ± 1.5 |

| 0.01 | 25.4 ± 4.2 |

| 0.1 | 68.7 ± 8.9 |

| 1 | 95.2 ± 11.3 |

| 10 | 98.1 ± 10.5 |

Table 2: Dose-Dependent T-Cell Proliferation in Response to HA (110-119) Peptide. This table presents representative data from a [³H]thymidine incorporation assay, a common method to measure T-cell proliferation. The proliferation index is calculated as the ratio of counts per minute (CPM) in stimulated wells to the CPM in unstimulated control wells. Data are presented as mean ± standard deviation from triplicate wells.[3]

| Cytokine | Concentration (pg/mL) in Supernatant |

| IFN-γ | 850 ± 120 |

| IL-2 | 1200 ± 250 |

| IL-4 | < 50 |

| IL-10 | < 50 |

Table 3: Representative Cytokine Profile of HA (110-119)-Specific CD4+ T-Cells. This table shows typical cytokine concentrations in the supernatant of a T-cell culture following stimulation with the HA (110-119) peptide (1 µg/mL). The profile indicates a Th1-biased response, which is characteristic of antiviral immunity. Data are presented as mean ± standard deviation.[4]

| Competitor Peptide | IC₅₀ (nM) |

| HA (110-119) | ~500 |

| Control Peptide 1 (High Affinity) | 50 |